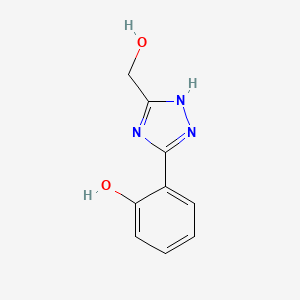

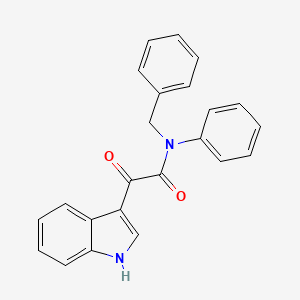

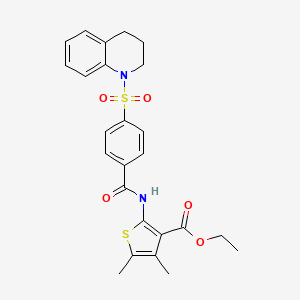

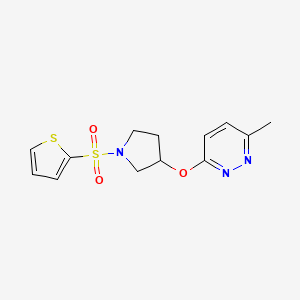

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

A study by Huang et al. (2001) discusses the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)arylacetamides for their binding properties to σ1 and σ2 receptors. These compounds, including variations with indole aromatic rings, showed higher affinity for σ1 versus σ2 receptors, highlighting the role of structural modifications in receptor affinity (Huang, Hammond, Wu, & Mach, 2001).

Nickel-Catalyzed Aminocarbonylation

Wang et al. (2020) reported a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamides. This synthesis method features a wide functional group tolerance and highlights the compound's significance in synthetic chemistry (Wang, Huang, Wang, Qu, & Chen, 2020).

Chiral Oxazolopiperidone Lactams

Escolano, Amat, and Bosch (2006) demonstrated the versatility of phenylglycinol-derived oxazolopiperidone lactams as building blocks for enantioselective synthesis of piperidine-containing natural products, including complex indole alkaloids. This research underscores the compound's utility in constructing diverse and structurally complex natural products (Escolano, Amat, & Bosch, 2006).

T-type Calcium Channel Blocker Discovery

Bezençon et al. (2017) discovered N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers, indicating potential applications in the treatment of generalized epilepsies. This discovery process involved optimization for solubility, brain penetration, and safety (Bezençon, Heidmann, Siegrist, Stamm, Richard, Pozzi, Corminboeuf, Roch, Kessler, Ertel, Reymond, Pfeifer, de Kanter, Toeroek-Schafroth, Moccia, Mawet, Moon, Rey, Capeleto, & Fournier, 2017).

Anticonvulsant Evaluation of Indoline Derivatives

Nath et al. (2021) synthesized and evaluated N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives for anticonvulsant activities, providing insights into the therapeutic potential of such compounds in epilepsy treatment (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-22(20-15-24-21-14-8-7-13-19(20)21)23(27)25(18-11-5-2-6-12-18)16-17-9-3-1-4-10-17/h1-15,24H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHQJKDCHHYHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2728309.png)

![1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B2728317.png)

![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)